2-(But-2-en-2-yl)-1H-indene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
819871-45-9 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-but-2-en-2-yl-1H-indene |
InChI |
InChI=1S/C13H14/c1-3-10(2)13-8-11-6-4-5-7-12(11)9-13/h3-8H,9H2,1-2H3 |
InChI Key |
ODNQYHDSUZAXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 but 2 En 2 Yl 1h Indene and Analogous Indene Derivatives
Strategic Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. wikipedia.orgfiveable.menumberanalytics.com This approach simplifies the planning of a synthetic route by working backward from the final product. youtube.com
Identification of Essential Synthons for Indene (B144670) Core and Butenyl Moiety
A retrosynthetic analysis of 2-(but-2-en-2-yl)-1H-indene would identify two primary synthons: the indene core and the but-2-en-2-yl moiety. The indene core can be derived from various precursors, such as ortho-substituted aromatic compounds that can undergo cyclization. The butenyl group, an unsaturated substituent, can be introduced through several methods, including olefination or alkylation reactions.
Key precursors for the indene skeleton often involve ortho-disubstituted benzenes. For instance, a common strategy is the cyclization of 1-aryl-1,3-dienes, which can be catalyzed by a Brønsted acid like trifluoromethanesulfonic acid under mild conditions to yield substituted indenes. organic-chemistry.org Another approach utilizes 2-(chloromethyl)phenylboronic acid, which can react with alkynes in the presence of a rhodium(I) catalyst to form indene derivatives. organic-chemistry.org
Control of Regioselectivity and Stereochemistry in Precursor Formation
Achieving the desired regioselectivity and stereochemistry is a critical aspect of synthesizing substituted indenes. The regioselectivity often depends on the nature of the substituents on the precursors and the choice of catalyst. For example, in the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the steric properties of the alkyne's substituent influence the regioselectivity of the resulting indene. organic-chemistry.org
Transition metal-catalyzed reactions have proven to be powerful tools for controlling regioselectivity. du.edu For instance, ynol ethers, a class of polarized alkynes, exhibit regioselective reactivity in transition metal-catalyzed migratory insertion processes, which can be harnessed for the synthesis of specific indene isomers. du.edu Palladium-catalyzed reactions, such as the coupling of 1,2-diiodobenzene (B1346971) with indenylzinc complexes, have been used to synthesize biindene derivatives with good yields. researchgate.net
Stereochemistry can be controlled through various methods, including the use of chiral catalysts or auxiliaries. For instance, a base-promoted, regioselective cascade iodoalkylation of alkynes has been developed to construct functionalized indene scaffolds with high stereoselectivity. nih.govacs.org
Direct Synthesis Routes to the Indene Core with Unsaturated Substituents
Direct synthesis methods aim to construct the indene ring system with the desired unsaturated substituent already in place or introduced in a key step.
Alkylation and Olefination Strategies at the Indene C2 Position
The C2 position of the indene ring can be functionalized through alkylation or olefination reactions. Alkylation of indene can be achieved by reacting it with an alcohol in the presence of a highly alkaline metal hydroxide, such as potassium or sodium hydroxide. google.com This reaction proceeds first at the 1-position and then at the 3-position. google.com For substitution at the C2 position, strategies often involve starting with an indanone and performing reactions on the carbonyl group.
Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, can be employed to introduce unsaturated substituents. However, a more modern approach involves transition metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed tandem intermolecular Suzuki/intramolecular Heck reaction using gem-dibromoolefins can produce methylenindene scaffolds. organic-chemistry.org
Cyclization Approaches (e.g., Friedel-Crafts, Radical-Triggered)
Cyclization reactions are a cornerstone of indene synthesis. The intramolecular Friedel-Crafts reaction is a classic method for forming the five-membered ring of the indene core. masterorganicchemistry.commasterorganicchemistry.com This reaction can be an acylation or alkylation, and it is particularly effective for creating six-membered rings, though five- and seven-membered rings can also be formed. masterorganicchemistry.comacs.org For instance, intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid halides can produce 1-indanones, which are precursors to indenes. orgsyn.org
Radical-triggered cyclizations offer an alternative route. For example, Bu3Sn-mediated 5-exo-dig radical cyclization of diaryl enediynes can lead to tin-substituted fulvenes, which are related to indenes. acs.org Another example is the photocatalytic sulfonylcarbocyclization of terminal alkynes, which proceeds via a radical cascade pathway involving a 5-endo-trig cyclization to form indenes. researchgate.net These radical reactions can be initiated under mild conditions and offer a high degree of functional group tolerance. nih.gov
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including indene derivatives. du.eduresearchgate.netnih.gov These methods often provide high efficiency, selectivity, and functional group compatibility. organic-chemistry.orgdu.edu
A variety of transition metals, including palladium, rhodium, ruthenium, and iron, have been employed in the synthesis of indenes. organic-chemistry.orgresearchgate.net For instance, rhodium(III)-catalyzed C-H activation followed by an intramolecular aldol (B89426) condensation of oxadiazoles (B1248032) with allylic alcohols provides a highly efficient route to functionalized indenes. researchgate.net Similarly, ruthenium-catalyzed ring-closing metathesis of substituted phenols has been used for the controlled construction of functionalized indenes. organic-chemistry.org
Annulation reactions, where a new ring is formed on a pre-existing one, are particularly powerful. Nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonates with alkynes have been developed to synthesize a wide range of indenones, which can be further converted to indenes. bohrium.comresearchgate.net Palladium-catalyzed domino reactions involving intermolecular anti-carbopalladation and a terminating Heck reaction have also been used to access indene derivatives. goettingen-research-online.de
The choice of the transition metal catalyst and ligands is crucial for controlling the outcome of the reaction, including regioselectivity and stereoselectivity. du.edu For example, in the palladium-catalyzed synthesis of methylenindene scaffolds, the choice of ligand was found to be critical for controlling the selectivity of the reaction. organic-chemistry.org
Data Tables
Table 1: Examples of Transition Metal-Catalyzed Reactions for Indene Synthesis
| Catalyst/Reagent | Precursors | Product Type | Reference |
| Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid, alkynes | Indene derivatives | organic-chemistry.org |
| FeCl3 | N-benzylic sulfonamides, internal alkynes | Functionalized indene derivatives | organic-chemistry.org |
| Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis | Substituted phenols | Functionalized indene derivatives | organic-chemistry.org |
| TpRuPPh3(CH3CN)2PF6 | Electron-rich 2-alkyl-1-ethynylbenzene derivatives | 1-substituted-1H-indene and 1-indanone | organic-chemistry.org |
| PtCl2, PtCl4, [RuCl2(CO)3]2 | 1-alkyl-2-ethynylbenzenes | Substituted indenes | organic-chemistry.org |
| Nickel catalyst | o-bromobenzyl zinc bromide, alkynes | Indenes | organic-chemistry.org |
| Rhodium(III) catalyst | Oxadiazoles, allylic alcohols | Functionalized indene derivatives | researchgate.net |
| Nickel catalyst | 2-formylphenyl trifluoromethanesulfonate, alkynes | Indenones | bohrium.comresearchgate.net |
Palladium-Catalyzed Cross-Coupling Methods (e.g., Heck, Suzuki, Negishi)
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of indene derivatives is well-established. Cross-coupling reactions such as the Heck, Suzuki, and Negishi reactions provide powerful tools for the construction of carbon-carbon bonds, enabling the synthesis of a wide array of substituted indenes.
The Heck reaction , a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a valuable method for synthesizing substituted alkenes. numberanalytics.comjk-sci.comorganic-chemistry.org In the context of indene synthesis, a notable advancement is the palladium-catalyzed intermolecular consecutive double Heck reaction. This method allows for the creation of substituted indenes with all-carbon quaternary stereocenters. rsc.org The reaction can be performed in water as the sole solvent and under an open-air atmosphere, highlighting its environmental advantages. rsc.org
The Suzuki reaction , which couples an organoboron compound with an organohalide using a palladium catalyst, is another versatile tool for creating C-C bonds. wikipedia.org A one-pot Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization has been developed for the synthesis of indenones and indanones. nih.govrsc.org This method demonstrates the efficiency of tandem reactions in streamlining synthetic pathways. The scope of the Suzuki reaction is broad, accommodating a variety of aryl and vinyl boronic acids and halides, as well as pseudohalides like triflates. wikipedia.org
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org While sensitive to air and water, its high reactivity makes it suitable for the synthesis of complex molecules. wikipedia.orgyoutube.com The Negishi coupling has been instrumental in the total synthesis of various natural products. nih.govnih.gov
| Reaction | Description | Key Features | Typical Catalysts |
|---|---|---|---|
| Heck Reaction | Coupling of an aryl/vinyl halide with an alkene. numberanalytics.comjk-sci.com | Can create all-carbon quaternary centers; can be performed in water. rsc.org | Pd(OAc)₂, Pd(L-proline)₂. organic-chemistry.orgrsc.org |
| Suzuki Reaction | Coupling of an organoboron compound with an organohalide. wikipedia.org | One-pot synthesis of indenones/indanones; wide substrate scope. nih.govrsc.org | Palladium complexes. wikipedia.org |
| Negishi Reaction | Coupling of an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org | Couples sp³, sp², and sp carbons; high reactivity. wikipedia.org | Palladium or Nickel complexes. wikipedia.org |
Iron-Catalyzed Cyclization and Annulation
Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis. In the synthesis of indene derivatives, iron-catalyzed reactions have demonstrated significant utility.
One approach involves an iron-catalyzed 5-endo-dig cyclization, which constructs the five-membered ring of the indene without disrupting the aromaticity of the benzene (B151609) ring. acs.org This method utilizes a reduced iron species, generated from the reduction of FeCl₂ with magnesium, to cleave a C-O bond and initiate the cyclization. acs.org The mild conditions of this reaction allow for the synthesis of even unstable, narrow bandgap conjugated compounds. acs.org
Another powerful iron-catalyzed method is the annulative carbomagnesiation, which allows for the construction of derivatized 1H-indenes under mild conditions. u-tokyo.ac.jp Furthermore, FeCl₃ can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce a variety of functionalized indenes with high regioselectivity. organic-chemistry.org This reaction proceeds through the cleavage of a C-N bond to form a benzyl (B1604629) cation intermediate. organic-chemistry.org
| Method | Description | Key Features | Catalyst/Reagents |
|---|---|---|---|
| 5-Endo-Dig Cyclization | Constructs the five-membered ring without disrupting aromaticity. acs.org | Mild conditions, suitable for unstable compounds. acs.org | FeCl₂ reduced with Mg. acs.org |
| Annulative Carbomagnesiation | Builds derivatized 1H-indenes. u-tokyo.ac.jp | Mild reaction conditions. u-tokyo.ac.jp | Iron catalyst. u-tokyo.ac.jp |
| Annulation of N-Benzylic Sulfonamides and Alkynes | Produces functionalized indenes with high regioselectivity. organic-chemistry.org | Cleavage of a C-N bond to form a benzyl cation. organic-chemistry.org | FeCl₃. organic-chemistry.org |
Silver-Catalyzed Annulative Coupling
Silver catalysis provides a straightforward route to substituted indene derivatives from readily available starting materials. A notable example is the silver-catalyzed annulative 1:1 coupling of secondary benzyl alcohols with internal alkynes. oup.comoup.com This reaction selectively yields 1,2,3-substituted indenes and proceeds efficiently under mild conditions with a simple reaction system that does not require additional additives. oup.comoup.comnii.ac.jp The reaction has been shown to be scalable and tolerates a range of substituents on both the benzyl alcohol and the alkyne. oup.com
Gold(I)-Catalyzed Rearrangement and Hydroarylation
Gold(I) catalysts have proven to be exceptionally effective in activating alkynes towards nucleophilic attack, leading to a variety of transformations for indene synthesis.
One such strategy involves the gold(I)-catalyzed cascade C–H functionalization/Conia-ene type reaction of electron-rich aromatics with o-alkynylaryl α-diazoesters. rsc.org This reaction exhibits high chemo- and site-selectivity and proceeds under mild conditions. rsc.org Another approach is the gold(I)-catalyzed intramolecular hydroalkylation of ynamides, which provides a direct route to polysubstituted indenes. nih.govacs.org The mechanism involves the formation of a gold-keteniminium ion, which triggers a oup.comnih.gov-hydride shift and subsequent cyclization. nih.govnih.gov
Gold(I) catalysis can also facilitate the cyclization of o-(alkynyl)styrenes to form indene derivatives. scispace.comnih.gov The reaction pathway is influenced by the substitution pattern of the starting material, with highly substituted alkenes favoring the 5-endo cyclization to form indenes. scispace.com Furthermore, gold(I)-catalyzed cascade reactions involving Wolff rearrangement and ketene (B1206846) functionalization have been developed for the synthesis of indenes. nih.gov
Rhodium(I)-Catalyzed Transformations
Rhodium(I) catalysis offers diverse pathways for the synthesis of indene frameworks. One method involves the rhodium(I)-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-triones and alkynes. rsc.org This reaction can be tuned to produce either indenone or quinone derivatives by the addition of copper chloride or hexacarbonyl chromium, respectively. rsc.org
Another approach is the rhodium(III)-catalyzed direct functionalization of the ortho-C-H bond of aromatic ketones, followed by an intramolecular cyclization sequence to yield indene derivatives. nih.gov This cascade cyclization involves a conjugate addition to an α,β-unsaturated ketone and a subsequent aldol condensation. nih.gov Rhodium catalysts have also been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indenes, with the regioselectivity being dependent on the steric properties of the alkyne substituent. organic-chemistry.org Additionally, a rhodium-catalyzed synthesis of 1,1-disubstituted indenes from propargyl alcohols and organoboronic acids has been developed, involving a selective 1,4-rhodium migration. acs.org
Ring-Closing Metathesis (RCM) in Indene Synthesis
Ring-closing metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including indene derivatives. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org
The synthesis of substituted indenols can be achieved using Grubbs' second-generation catalyst in the key RCM step. researchgate.net The required diene precursors can be synthesized through various strategies, including the isomerization of allyl groups to more stable styrene (B11656) derivatives. researchgate.net A combination of palladium-catalyzed Suzuki coupling and ruthenium-catalyzed RCM provides a controlled method for constructing functionalized indenes from readily available substituted phenols. organic-chemistry.org
Olefin-Olefin Metathesis Approaches
Olefin-olefin metathesis is a broad class of reactions that involves the redistribution of alkene fragments, with RCM being a prominent example. wikipedia.orgnumberanalytics.comlibretexts.org The development of well-defined ruthenium catalysts, such as Grubbs' catalysts, has greatly expanded the scope and functional group tolerance of these reactions. organic-chemistry.org
In the context of indene synthesis, tandem processes involving RCM have proven to be particularly efficient. For instance, a tandem RCM-dehydrogenative oxidation or RCM-formal redox isomerization sequence can be used to synthesize substituted indenols, indenones, and indanones. researchgate.net The synthesis of aza-cycles through olefin-olefin metathesis was first reported using Grubbs' first-generation catalyst, demonstrating the applicability of this methodology to heterocyclic systems as well. nih.gov
| Catalyst Type | Description | Key Features | Examples |
|---|---|---|---|
| Ruthenium-based | Widely used for RCM due to high functional group tolerance. organic-chemistry.org | Enables synthesis of substituted indenols and functionalized indenes. organic-chemistry.orgresearchgate.net | Grubbs' first and second-generation catalysts. researchgate.netnih.gov |
| Molybdenum-based | Used in asymmetric RCM. nih.gov | Can provide access to chiral cyclic amines with high enantiomeric excess. nih.gov | Schrock's catalyst. nih.gov |
Carbonyl-Olefin Metathesis Strategies
Carbonyl-olefin metathesis has become a powerful reaction for forming carbon-carbon double bonds, offering a direct route to complex molecular structures. researchgate.netnih.gov This transformation, which effectively swaps a carbonyl oxygen atom with an olefinic carbon group, can be applied to the synthesis of cyclic systems, including indenes. mdpi.com The reaction can proceed through various mechanisms, often involving intermediates like oxetanes, pyrazolidines, or metal alkylidenes. nih.govmdpi.com
These strategies can be categorized based on the catalyst or conditions employed, such as photochemical methods, metal-mediated processes, or catalysis by Lewis or Brønsted acids. researchgate.netmdpi.com In a metal-catalyzed cycle, a metal alkylidene can react with an olefin to generate a new alkylidene intermediate. This intermediate then undergoes olefination with a carbonyl group to yield the final product and a metal-oxo species. mdpi.com
For the synthesis of an indene derivative like this compound, a plausible retrosynthetic analysis using a carbonyl-olefin metathesis approach would involve a suitably substituted carbonyl compound and an olefin. For instance, an intramolecular ring-closing metathesis could be envisioned. Schindler and colleagues have demonstrated that indene structures can be efficiently synthesized through such metathesis reactions. mdpi.com
Table 1: Key Intermediates in Carbonyl-Olefin Metathesis
| Intermediate Type | Description | Reference |
|---|---|---|
| Oxetane | Formed via a [2+2] cycloaddition between a carbonyl and an olefin, typically under photochemical conditions (Paternò-Büchi reaction). It fragments to new carbonyl and olefin products. | mdpi.com |
| Metal Alkylidene | A metal-carbon double bond species that facilitates the olefination of a carbonyl group and subsequent olefin metathesis. | nih.gov |
| Pyrazolidine | Results from the 1,3-dipolar cycloaddition of an alkene with an azomethine imine, which then undergoes cycloreversion. | mdpi.com |
Functional Group Interconversions and Derivatization Strategies for the Butenyl Moiety
Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the conversion of one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For a molecule such as this compound, the butenyl moiety offers several avenues for derivatization.
The alkene within the butenyl side chain is a prime site for various transformations:
Reduction: The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated alkyl derivative, 2-(sec-butyl)-1H-indene. This can be achieved using catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: The double bond can be subjected to oxidative cleavage (e.g., using ozone followed by a reductive or oxidative workup) to form smaller carbonyl-containing fragments. Alternatively, epoxidation followed by hydrolysis can generate a diol. scribd.com Dihydroxylation using reagents like osmium tetroxide or alkaline potassium permanganate (B83412) can produce a vicinal diol on the butenyl chain. imperial.ac.uk
Halogenation: The addition of halogens (e.g., Br₂) across the double bond would yield a dihalogenated derivative, providing a handle for further substitution reactions.
These FGIs allow for the diversification of the initial indene structure, enabling the synthesis of a library of related compounds for further study.
Asymmetric Synthesis Approaches for Chiral Analogues
While this compound itself is achiral, the synthesis of chiral indene analogues is of great interest due to their potential applications in pharmaceuticals and as chiral ligands in catalysis. oaepublish.comnih.gov Asymmetric synthesis aims to convert a prochiral starting material into a chiral product where one enantiomer is formed in excess. youtube.com
Several modern strategies have been developed for the asymmetric synthesis of chiral indenes:
Palladium-Catalyzed Asymmetric Cyclizations: Recent research has demonstrated the use of palladium catalysis for the asymmetric (4 + 2) dipolar cyclization of vinylbenzoxazinanones with in situ generated ketenes to form chiral spiro-indenes with high enantioselectivity. oaepublish.com
Rhodium-Catalyzed Reactions: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes catalyzed by a Rh(I) complex can produce indene derivatives. organic-chemistry.org The use of a chiral ligand on the rhodium center could potentially induce asymmetry in the product.
Metal-Catalyzed Cycloisomerization: Air-stable metal salts like PtCl₂ can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to create substituted indenes. organic-chemistry.org An asymmetric variant of this reaction using a chiral catalyst could provide access to enantioenriched indenes.
These methods typically rely on a chiral catalyst, which can be a transition metal complex with a chiral ligand or an organocatalyst, to control the stereochemical outcome of the reaction. youtube.com The development of such catalytic asymmetric reactions is crucial for accessing optically active indene-based molecules. oaepublish.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(sec-butyl)-1H-indene |
| 2-(chloromethyl)phenylboronic acid |
| Osmium tetroxide |
| Potassium permanganate |
| PtCl₂ |
Advanced Spectroscopic and Structural Elucidation Techniques for Indene Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For derivatives of 2-(but-2-en-2-yl)-1H-indene, NMR provides invaluable insights into the stereochemistry and conformational preferences of the molecule.
2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Complex Structure Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for assigning the complex spectra of substituted indenes.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In the case of this compound, COSY would reveal correlations between the vinyl proton on the butenyl side chain and the adjacent methyl protons, as well as couplings between the protons on the indene (B144670) ring system. For instance, in related indene derivatives, COSY spectra have been instrumental in assigning the complex patterns of methylene (B1212753) group protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This is a vital experiment for unambiguously assigning the carbon resonances in the ¹³C NMR spectrum. For this compound, HSQC would link each proton signal to its corresponding carbon atom in both the indene core and the butenyl substituent. researchgate.net
Table 1: Exemplary 2D NMR Correlations for a Substituted Indene Derivative
| Experiment | Correlating Nuclei | Type of Information |
| COSY | ¹H – ¹H | Identifies J-coupled protons, revealing adjacent protons. sdsu.edu |
| HSQC | ¹H – ¹³C (¹J) | Connects protons to their directly attached carbons. sdsu.edu |
| HMBC | ¹H – ¹³C (ⁿJ, n=2,3) | Establishes long-range connectivity between protons and carbons. sdsu.edu |
NOESY and ROESY for Probing Spatial Relationships and Conformations
While COSY, HSQC, and HMBC experiments establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei, which is critical for determining stereochemistry and conformation. columbia.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. columbia.edu For a flexible molecule like this compound, NOESY can help determine the preferred conformation of the butenyl side chain relative to the indene ring. For instance, NOE signals between the protons of one of the methyl groups on the butenyl chain and the H1 proton of the indene would indicate a specific spatial arrangement.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu It provides the same type of through-space correlation information and can be used to study the conformational dynamics of indene derivatives. researchgate.net
The analysis of NOESY and ROESY spectra, often in conjunction with computational modeling, allows for a detailed understanding of the three-dimensional structure and conformational preferences of these molecules in solution. researchgate.netnih.govmdpi.comnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide subtle information about molecular conformation. scispace.comglobal-sci.com
FTIR Spectroscopy: In the FTIR spectrum of this compound, one would expect to see characteristic absorption bands for C-H stretching vibrations of the aromatic indene ring and the aliphatic butenyl group. The C=C stretching vibrations of the aromatic ring and the alkene in the side chain would also be present. The out-of-plane bending vibrations of the aromatic C-H bonds can be indicative of the substitution pattern on the benzene (B151609) ring portion of the indene.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov Non-polar bonds, such as the C=C bond in the butenyl side chain, often give rise to strong Raman signals. The symmetric breathing vibrations of the aromatic ring are also typically prominent in the Raman spectrum. scialert.net Theoretical calculations are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. scispace.comglobal-sci.com
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Alkene C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |
| Aromatic C=C Stretch | 1625 - 1430 | FTIR, Raman |
| Alkene C=C Stretch | ~1670 - 1640 | FTIR, Raman |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.
For this compound, the UV-Vis spectrum is dominated by π → π* transitions associated with the conjugated system of the indene ring. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation. The butenyl substituent can have a modest effect on the electronic transitions of the indene chromophore. The spectrum would likely show multiple absorption bands corresponding to the different electronic transitions possible within the aromatic system. youtube.com The types of electronic transitions that can occur in organic molecules include σ → σ, n → σ, π → π, and n → π. youtube.com
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways of Synthetic Products
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. youtube.commdpi.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to deduce the molecular formula.
Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The analysis of these fragmentation patterns provides valuable structural information. nih.govlibretexts.orgyoutube.com Common fragmentation pathways for such a molecule could include:
Loss of a methyl radical (CH₃) from the butenyl side chain.
Cleavage of the bond between the indene ring and the butenyl group, leading to the formation of an indenyl cation or a butenyl cation.
Rearrangements followed by fragmentation.
The study of these fragmentation pathways helps to confirm the connectivity of the molecule and can be used to distinguish between isomers.
X-ray Crystallography for Definitive Structural Determination of Derivatives
While the aforementioned spectroscopic techniques provide a wealth of information about the structure of a molecule in solution or in the gas phase, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is applicable if the indene derivative can be obtained as a suitable single crystal.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. This provides highly accurate bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. For complex stereochemical questions or for confirming the absolute configuration of a chiral indene derivative, X-ray crystallography is the gold standard.
Reactivity and Reaction Mechanisms of 2 but 2 En 2 Yl 1h Indene
The unique chemical architecture of 2-(But-2-en-2-yl)-1H-indene, featuring both an aromatic fused ring system and an unsaturated alkyl substituent, gives rise to a diverse range of chemical transformations. The reactivity of this molecule can be broadly categorized by the reactive site: the indene (B144670) ring system or the but-2-en-2-yl side chain.
Electrophilic and Nucleophilic Reactivity of the Indene Ring System
The indene ring, a bicyclic hydrocarbon composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is the aromatic core of the molecule. Its reactivity is influenced by the electron-donating or -withdrawing nature of its substituents.
Electrophilic substitution reactions can occur on the indene ring, where an electrophile replaces a hydrogen atom. smolecule.com The presence of the butenyl group can influence the regioselectivity of these substitutions. smolecule.com Common electrophilic substitution reactions include nitration and halogenation, often employing reagents like nitrating agents or halogens. smolecule.com
The double bond within the cyclopentene portion of the indene ring system is susceptible to addition reactions. These reactions can proceed via either electrophilic or nucleophilic mechanisms, depending on the nature of the attacking reagent. The double bonds and aromatic ring of the compound allow it to participate in various reactions that can influence biological pathways. smolecule.com
Transformations Involving the But-2-en-2-yl Unsaturated Side Chain
The but-2-en-2-yl side chain, with its carbon-carbon double bond, is a key site for a variety of chemical transformations.
Olefin metathesis is a powerful class of reactions that enables the redistribution of alkylidene fragments. While specific examples for this compound are not detailed in the provided search results, the presence of the butenyl group suggests its potential to undergo such transformations.
The butenyl side chain can be oxidized using various oxidizing agents, leading to different products depending on the reaction conditions.
Epoxidation, Dihydroxylation, and Cleavage: Oxidation with agents like potassium permanganate (B83412) or chromium trioxide can result in the formation of ketones or carboxylic acids. smolecule.com This indicates that the double bond can be cleaved under strong oxidizing conditions.
The double bond in the butenyl side chain can be reduced to a single bond through hydrogenation or other selective reduction methods.
Hydrogenation and Selective Reductions: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, which would typically yield the corresponding alcohol or alkane. smolecule.com
| Reaction Type | Reagents | Potential Products |
| Electrophilic Aromatic Substitution | Halogens, Nitrating agents | Substituted indene derivatives |
| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols, Alkanes |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2], 1,3-Dipolar Cycloadditions)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The double bond within the butenyl group of this compound can act as a dienophile or a participant in other cycloadditions.
Diels-Alder Reaction:
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.compraxilabs.com In this context, the butenyl double bond of this compound can serve as the dienophile. The reaction is typically facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgpraxilabs.com The reactivity of the butenyl group in a Diels-Alder reaction would be influenced by the electronic properties of the indene ring.
| Diene | Dienophile | Product Structure | Conditions |
| Conjugated Diene | This compound | Substituted cyclohexene fused to the indene moiety | Thermal or Lewis acid catalysis |
[2+2] Cycloaddition:
The [2+2] cycloaddition involves the combination of two alkene units to form a cyclobutane (B1203170) ring. wikipedia.orglibretexts.orgnih.gov These reactions are often initiated photochemically. The butenyl double bond of this compound can undergo [2+2] cycloaddition with another alkene. The reaction can be intermolecular, with another alkene, or potentially intramolecular if a suitable double bond is present elsewhere in the molecule. The formation of the four-membered ring can be a stepwise process involving radical intermediates, especially in photochemical enone-alkene cycloadditions. wikipedia.org
1,3-Dipolar Cycloadditions:
This class of reactions involves a 1,3-dipole reacting with a dipolarophile (in this case, the butenyl double bond) to form a five-membered heterocyclic ring. scite.aiwikipedia.orgnumberanalytics.comnih.gov The scope of 1,3-dipoles is broad and includes species like azides, nitrile oxides, and nitrones. The reaction of this compound with a 1,3-dipole would lead to the formation of a five-membered heterocycle attached to the indene core. These reactions are known for their high regioselectivity and stereoselectivity. wikipedia.orgnumberanalytics.com
| 1,3-Dipole | Dipolarophile | Product Structure |
| Azide | This compound | Triazoline derivative |
| Nitrile Oxide | This compound | Isoxazoline derivative |
| Nitrone | This compound | Isoxazolidine derivative |
Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation)
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across a double or triple bond.
Hydroboration-Oxidation:
The hydroboration-oxidation of the butenyl group in this compound would proceed in an anti-Markovnikov fashion, where the boron atom adds to the less substituted carbon of the double bond, and the hydrogen adds to the more substituted carbon. wikipedia.orgvisualizeorgchem.commasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group. wikipedia.orgvisualizeorgchem.com This two-step sequence results in the net syn-addition of water across the double bond. wikipedia.org The reaction of indene itself with borane (B79455) (BH3) followed by oxidation is known to produce indanols. quizlet.com
| Reagents | Intermediate | Final Product | Regioselectivity | Stereoselectivity |
| 1. BH3·THF 2. H2O2, NaOH | Organoborane | Alcohol | Anti-Markovnikov wikipedia.orgvisualizeorgchem.com | Syn-addition wikipedia.org |
Hydrosilylation:
Hydrosilylation involves the addition of a silicon-hydrogen bond across the butenyl double bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts. libretexts.org The reaction results in the formation of an organosilane. The regioselectivity of the addition (to form either the α- or β-adduct) can be influenced by the choice of catalyst and the substituents on the silicon atom. libretexts.org
Isomerization and Rearrangement Pathways of the Butenyl Group
The butenyl group in this compound can undergo isomerization under certain conditions. Acid-catalyzed isomerization of substituted indenes is a known process. rsc.org For the butenyl group, this could involve migration of the double bond to a different position within the four-carbon chain. For instance, the exocyclic double bond could potentially isomerize to an endocyclic position within the butenyl group. The stability of the resulting isomers would be a key driving force for such a rearrangement. Additionally, skeletal rearrangements of the butenyl group itself are conceivable under strongly acidic or catalytic conditions, potentially leading to the formation of branched or cyclic structures.
| Catalyst/Conditions | Potential Products |
| Acid (e.g., H2SO4) | Isomers with shifted double bond position |
| Transition metal catalyst | Isomers with shifted double bond position, potential skeletal rearrangement |
Polymerization Mechanisms and Oligomerization Studies
The presence of the butenyl double bond makes this compound a potential monomer for polymerization and oligomerization reactions. The reactivity in such processes would be analogous to that of other alkenes.
Oligomerization:
Alkene oligomerization can be catalyzed by various transition metal complexes, such as those based on nickel, palladium, or platinum. uwyo.edu The butenyl group could undergo dimerization or trimerization, for example, to form larger molecules. The specific products would depend on the catalyst system and reaction conditions.
Polymerization:
The butenyl group could potentially participate in addition polymerization through radical, cationic, or anionic mechanisms, similar to other substituted styrenes or vinyl compounds. The indene moiety would be a pendant group on the resulting polymer chain. The properties of the resulting polymer would be influenced by the bulky indene substituent.
Catalytic Conversions and Functional Group Interconversions
The this compound molecule offers several sites for catalytic conversions and functional group interconversions. vanderbilt.educompoundchem.comfiveable.meimperial.ac.ukub.edu
Catalytic Conversions:
The butenyl double bond can be hydrogenated to the corresponding butyl group using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). This would convert this compound to 2-butyl-1H-indene. Furthermore, manganese-catalyzed C-alkylation and olefination of indene with alcohols have been reported, suggesting that the indene ring itself can be a site for catalytic functionalization. rsc.org
Functional Group Interconversions:
The butenyl group can be transformed into a variety of other functional groups. For example, oxidation with reagents like potassium permanganate (KMnO4) or ozone (O3) could cleave the double bond to form ketones, aldehydes, or carboxylic acids, depending on the reaction conditions. The double bond can also be dihydroxylated to a diol using osmium tetroxide (OsO4) or cold, dilute KMnO4. Epoxidation of the double bond with a peroxy acid would yield an epoxide, which is a versatile intermediate for further transformations.
| Reagent | Functional Group Transformation |
| H2, Pd/C | Alkene to Alkane |
| OsO4, NMO | Alkene to cis-Diol |
| m-CPBA | Alkene to Epoxide |
| 1. O3 2. DMS | Alkene to Aldehydes/Ketones (Oxidative Cleavage) |
| Hot, conc. KMnO4 | Alkene to Carboxylic Acids/Ketones (Oxidative Cleavage) |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can provide detailed information about electron distribution, molecular orbital energies, and reactivity indices.
Density Functional Theory (DFT) has become a widely used method in quantum chemistry for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-(But-2-en-2-yl)-1H-indene. bme.hursc.org DFT calculations can be employed to determine the optimized geometry of the molecule, corresponding to the lowest energy arrangement of its atoms. This involves calculating the forces on each atom and minimizing them to find a stable structure.
The energetics of the molecule, including its total electronic energy and enthalpy of formation, can also be computed. bme.hu These values are crucial for assessing the molecule's stability and for calculating the thermodynamics of reactions in which it might participate. For instance, DFT can be used to study the skeletal isomerization of butene, a structural component of the substituent in this compound. rsc.org The choice of the functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often providing a good compromise for organic systems. google.comnih.gov
Table 1: Representative Data from DFT Calculations on Indene (B144670) Derivatives
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Total Energy | Varies | B3LYP/6-31G(d,p) | nih.gov |
| HOMO Energy | Varies | M06-2X/6-311++G(2d,2p) | nih.gov |
| LUMO Energy | Varies | M06-2X/6-311++G(2d,2p) | nih.gov |
| Dipole Moment | Varies | B3LYP/6-311++G(d,p) | nih.gov |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, FMO analysis can predict its reactivity towards various reagents. The energy and spatial distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a smaller gap generally suggests higher reactivity. numberanalytics.com The introduction of the but-2-en-2-yl substituent to the indene core is expected to influence the energies and shapes of these frontier orbitals compared to the parent indene molecule. rsc.org
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Relevance to Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The site of electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The site of nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally indicates higher reactivity and lower kinetic stability. |
Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. acs.orgrsc.org This involves identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. libretexts.org
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to locate the transition state structures. acs.org By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction pathway can be estimated. For example, computational studies have been used to understand the mechanism of metal-catalyzed synthesis of indene derivatives. organic-chemistry.org Similarly, the mechanism of borylation of C(sp3)–O bonds in related systems has been elucidated through DFT calculations, identifying key intermediates and transition states. acs.orgacs.org
Conformational Analysis and Potential Energy Surfaces of Indene Derivatives
Molecules with single bonds can exist in different spatial arrangements called conformations, which can interconvert through rotation around these bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. scribd.commdpi.com
For this compound, rotation around the single bond connecting the butenyl group to the indene ring will lead to different conformers. A potential energy surface (PES) can be generated by systematically changing the dihedral angle of this bond and calculating the energy at each point. libretexts.orglibretexts.orgpythoninchemistry.org This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to the barriers for interconversion. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformation is important as it can influence the molecule's reactivity and spectroscopic properties. libretexts.org
Prediction of Spectroscopic Properties for Comparative Analysis
Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. nih.govnih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the absorption bands in a UV-Vis spectrum. aip.org The prediction of NMR chemical shifts is also possible, providing another valuable tool for structural elucidation. nih.gov
Applications in Advanced Materials and Complex Molecule Synthesis Research
Monomer in Polymerization for Specialized Polymer Architectures
The presence of a polymerizable double bond in the butenyl substituent, along with the inherent reactivity of the indene (B144670) ring system, positions compounds like 2-(but-2-en-2-yl)-1H-indene as potential monomers for creating specialized polymers. Research into the polymerization of indene and its derivatives has explored various methodologies to produce materials with unique properties.
Radical polymerization is a common method for converting vinyl monomers into polymers. youtube.com The general mechanism involves initiation, propagation, and termination steps. youtube.com For substituted alkenes, the addition typically occurs in a head-to-tail manner to produce a radical at the more stabilized position, ensuring a consistent structure along the polymer chain. youtube.comyoutube.com
While conventional free-radical polymerization offers versatility, it provides limited control over the polymer's molecular weight and structure. researchgate.net Studies on the radiation-induced polymerization of indene have shown that the process can proceed through a mixed free-radical and ionic mechanism. mdpi.com The use of a sensitizer, such as 1,1,2,2-tetrachloroethane, can enhance the cationic polymerization pathway, leading to higher yields and faster kinetics, although it may result in lower molecular weight polymers. mdpi.comnih.gov Enzyme-initiated radical polymerizations, often using peroxidases, represent another route, where the enzyme generates radical species that initiate the polymerization. mdpi.com
To overcome the limitations of conventional radical polymerization, controlled/"living" polymerization techniques have been developed. nih.govcmu.edu These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. nih.govcmu.edu Key features of a controlled polymerization include a linear relationship between the logarithm of monomer concentration and time, and polymer chains that remain active after the monomer is consumed, enabling the creation of block copolymers. cmu.edu
Prominent controlled radical polymerization methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.net Another significant technique is living carbocationic polymerization, which has been successfully applied to indene itself. acs.org These advanced methods provide precise control over the polymer architecture, which is crucial for applications in fields like drug delivery. nih.gov
Building Block in the Synthesis of Complex Organic Molecules
The indene scaffold is a privileged structure in medicinal chemistry and natural product synthesis. researchgate.netresearchgate.neteburon-organics.com Its rigid framework and potential for diverse functionalization make it an attractive starting point for constructing complex and biologically active molecules. researchgate.neteburon-organics.com
Indene derivatives are core structural motifs in a variety of natural products with significant biological activities. researchgate.netresearchgate.net For example, Dalesconol A and B, which contain chiral indene skeletons, exhibit potent immunosuppressive properties. researchgate.netresearchgate.net The synthesis of such complex natural products often relies on the availability of appropriately substituted indene precursors. researchgate.netresearchgate.net The development of synthetic methods to access functionalized indenes is therefore an active area of research. researchgate.netorganic-chemistry.org The indane moiety (the saturated analogue of indene) is also found in natural products and serves as a precursor for compounds with herbicidal or fungicidal properties. researchgate.net
The indene nucleus is a common scaffold for the rational design of therapeutic agents. eburon-organics.com Its structure is present in established drugs like the anti-inflammatory agent Sulindac and the Alzheimer's drug Donepezil. eburon-organics.commdpi.com The versatility of the indene ring allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies. eburon-organics.com
Researchers have utilized the indene scaffold to develop novel compounds targeting various biological pathways. For instance, indenylsulfonamides have been synthesized and identified as potent agonists for the 5-HT6 serotonin (B10506) receptor, which is a target for cognitive disorders. nih.gov In this work, an "indole-to-indene" core switch was a key design strategy. nih.gov Other research has focused on creating indene-hydrazide conjugates as inhibitors of the acetylcholinesterase (AChE) enzyme, which is implicated in Alzheimer's disease. mdpi.com Furthermore, some indene derivatives have been investigated for their potential in developing anticancer therapeutics. eburon-organics.com The development of efficient synthetic routes, such as palladium-catalyzed tandem reactions, facilitates the construction of complex fused indenone-indole scaffolds for further pharmaceutical exploration. nih.govresearchgate.net
Ligand Design in Organometallic Chemistry and Catalysis
In organometallic chemistry, the deprotonated form of indene, the indenyl anion, is a highly valuable ligand. wikipedia.org Transition metal indenyl complexes often exhibit different and enhanced reactivity compared to their more common cyclopentadienyl (B1206354) (Cp) analogues. nih.govrsc.org This has significant implications for the design of metal catalysts.
The enhanced reactivity of indenyl complexes is often attributed to the "indenyl effect". wikipedia.orgchemrxiv.org This phenomenon arises from the ability of the indenyl ligand to undergo a haptotropic rearrangement (slipping from η⁵ to η³ coordination). wikipedia.orgnih.gov This rearrangement opens up a coordination site on the metal center, allowing associative substitution mechanisms even in otherwise coordinatively saturated 18-electron complexes. wikipedia.orgchemrxiv.org This leads to significantly accelerated reaction rates for catalytic processes like C-H amidation and hydroacylation. nih.govchemrxiv.org
Indenyl ligands, and particularly those with functionalized skeletons, have proven to be versatile in catalysis. rsc.org For instance, indenyl phosphine (B1218219) ligands are used in palladium-catalyzed cross-coupling reactions. rsc.org Furthermore, bis(indenyl) complexes of Group 4 metals are important precursors for Ziegler-Natta catalysts used in olefin polymerization. wikipedia.orgscispace.com The ability to tune the electronic and steric properties of the indenyl ligand by adding substituents, such as the 2-(but-2-en-2-yl) group, allows for the fine-tuning of the resulting catalyst's activity and selectivity. rsc.org
Advanced Analytical Methodologies for Reaction Monitoring and Complex Mixture Characterization
Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Separation, Purity Assessment, and Identification of Byproducts
Chromatographic methods are indispensable for the analysis of 2-(but-2-en-2-yl)-1H-indene, enabling the separation of the target molecule from starting materials, solvents, and any byproducts formed during the reaction. The choice of technique often depends on the volatility and polarity of the compounds in the mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. chromforum.org In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. vurup.sk The column, often coated with a specific stationary phase, separates the components of the mixture based on their boiling points and interactions with the phase. vurup.sk As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.govnih.gov
The synthesis of this compound can result in various byproducts, including positional isomers (e.g., 3-(but-2-en-2-yl)-1H-indene) or products from side reactions. The separation of such closely related isomers can be challenging but is often achievable with high-resolution capillary columns. vurup.sk The identification of these byproducts is crucial for optimizing reaction conditions to maximize the yield of the desired product.
High-Performance Liquid Chromatography (HPLC) is a complementary technique that is particularly useful for less volatile compounds or for preparative-scale separations. nih.govnih.gov HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For the analysis of this compound, a normal-phase setup with a silica (B1680970) gel column or a reversed-phase setup with a C18 column could be employed. nih.govmasterorganicchemistry.com The choice of mobile phase is critical for achieving good separation. masterorganicchemistry.com HPLC can be coupled with various detectors, including UV-Vis detectors (as the indene (B144670) structure contains a chromophore) or mass spectrometers (LC-MS), to provide both quantitative and structural information. nih.govnih.gov HPLC is also a valuable tool for assessing the purity of the final product. nih.gov
The following table illustrates a hypothetical GC-MS analysis of a crude reaction mixture for the synthesis of this compound.
Table 1: Hypothetical GC-MS Data for the Analysis of a Crude Reaction Mixture
| Peak No. | Retention Time (min) | Major m/z Fragments | Tentative Identification |
|---|---|---|---|
| 1 | 5.3 | 78, 51, 50 | Benzene (B151609) (Solvent) |
| 2 | 8.1 | 116, 115, 91 | 1H-Indene (Starting Material) |
| 3 | 12.5 | 170, 155, 128, 115 | This compound (Product) |
| 4 | 12.8 | 170, 155, 128, 115 | 3-(But-2-en-2-yl)-1H-indene (Isomeric Byproduct) |
In Situ Spectroscopic Techniques for Real-Time Reaction Kinetics and Mechanism Studies
In situ spectroscopic techniques allow for the monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. orgsyn.org For the synthesis of this compound, which could be formed through reactions such as a Wittig reaction or a Grignard addition, these techniques are particularly insightful. researchgate.netnih.govlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for real-time reaction monitoring, provided the reaction can be carried out in an NMR tube. researchgate.netnih.gov By acquiring ¹H or ¹³C NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked over time. nih.govresearchgate.net For example, in a hypothetical Wittig reaction between 2-indanone (B58226) and a phosphorus ylide derived from 2-bromobutane, one could monitor the characteristic signals of the ketone starting material and the appearance of the vinylic protons of the this compound product. This data can be used to determine reaction rates and investigate the influence of various reaction parameters, such as temperature and catalyst loading.
Raman and Infrared (IR) Spectroscopy can also be used for in-situ reaction monitoring, often through the use of fiber-optic probes immersed in the reaction vessel. researchgate.net These techniques are sensitive to changes in vibrational modes of molecules. For instance, in the synthesis of this compound, one could monitor the disappearance of the carbonyl stretch of 2-indanone in the IR or Raman spectrum and the appearance of the C=C stretching vibration of the newly formed double bond in the product. researchgate.net
The data from in-situ monitoring can be used to construct reaction progress curves, as illustrated in the hypothetical data table below for a reaction monitored by ¹H NMR.
Table 2: Hypothetical Reaction Monitoring Data for the Synthesis of this compound by ¹H NMR
| Time (min) | Concentration of 2-Indanone (M) | Concentration of this compound (M) |
|---|---|---|
| 0 | 0.100 | 0.000 |
| 10 | 0.075 | 0.025 |
| 20 | 0.055 | 0.045 |
| 30 | 0.040 | 0.060 |
| 60 | 0.015 | 0.085 |
By applying these advanced analytical methodologies, a comprehensive understanding of the synthesis of this compound can be achieved, facilitating the development of efficient and selective synthetic routes and ensuring the high purity of the final compound.
Future Directions and Research Gaps in 2 but 2 En 2 Yl 1h Indene Chemistry
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 2-(But-2-en-2-yl)-1H-indene is a foundational research gap. Current theoretical approaches to its synthesis include the reaction of indene (B144670) with but-2-en-2-yl halides under basic conditions or through palladium-catalyzed cross-coupling reactions. smolecule.com However, detailed experimental validation and optimization of these routes are lacking in publicly accessible literature.
Future research should focus on:
Green Chemistry Approaches: Developing synthetic methods that utilize non-toxic solvents, renewable starting materials, and catalytic systems with high atom economy. This could involve exploring enzymatic catalysis or photoredox catalysis to construct the butenyl-indene bond.
Flow Chemistry Synthesis: Investigating the continuous flow synthesis of this compound to improve reaction control, enhance safety, and facilitate scalability.
One-Pot Methodologies: Designing multi-component reactions that allow for the construction of the target molecule in a single synthetic operation, thereby reducing waste and improving efficiency.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Palladium-Catalyzed Cross-Coupling | High selectivity and yield under mild conditions. smolecule.com | Catalyst and ligand screening, optimization of reaction parameters. |
| Base-Mediated Alkylation | Utilizes readily available starting materials. smolecule.com | Investigation of base strength, solvent effects, and temperature control. |
| Catalytic C-H Activation | Atom-economical and avoids pre-functionalization. | Development of suitable catalysts for the direct coupling of indene and a butene precursor. |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is predicted to be influenced by its constituent parts: the indene ring system and the butenyl substituent. General reactions such as oxidation, reduction, and electrophilic substitution have been postulated. smolecule.com However, a detailed investigation into its unique and potentially unconventional reactivity is a significant area for future research.
Key research questions to address include:
Selective Functionalization: Can the butenyl double bond and the indene ring be functionalized selectively? For instance, exploring Diels-Alder reactions at the butenyl moiety or transition-metal-catalyzed C-H functionalization of the aromatic ring.
Rearrangement Reactions: Are there conditions under which the butenyl group can undergo skeletal rearrangements, leading to novel indene derivatives?
Polymerization Potential: Given the presence of a double bond, can this compound serve as a monomer for the synthesis of novel polymers with unique thermal or optical properties?
Potential for Integration into Emerging Material Platforms
Substituted indenes have shown promise in the development of advanced materials. For example, indene-C60 adducts have been investigated as electron-transporting materials in perovskite solar cells. The specific substitution pattern of this compound could impart desirable properties for various material applications.
Future research in this area should explore:
Organic Electronics: Synthesizing derivatives of this compound and evaluating their potential as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in organic photovoltaics (OPVs).
Polymer Science: Incorporating the this compound motif into polymer backbones to tune the resulting material's properties, such as its glass transition temperature, refractive index, or mechanical strength.
Sensor Technology: Investigating whether the electronic properties of the indene ring, modulated by the butenyl group, can be exploited for the development of chemical sensors.
Advanced Computational Design and Prediction of Novel Derivatives with Enhanced Properties
Computational chemistry offers a powerful tool to accelerate the discovery of new molecules with tailored properties, saving significant time and resources in the laboratory. For a molecule like this compound, where experimental data is scarce, computational studies are invaluable.
Future computational research should focus on:
Property Prediction: Employing density functional theory (DFT) and other computational methods to predict the electronic, optical, and thermodynamic properties of this compound and its hypothetical derivatives.
Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the kinetics and thermodynamics of its synthesis and reactivity, thereby guiding experimental efforts.
Virtual Screening: Creating a virtual library of this compound derivatives with various functional groups and computationally screening them for desirable properties for specific applications, such as high charge mobility or specific biological activity.
The table below outlines key computational parameters and their relevance:
| Computational Method | Predicted Property | Application Relevance |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution | Predicting electronic properties for materials science applications. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designing molecules for optical applications like OLEDs. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with other molecules | Understanding behavior in condensed phases or biological systems. |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(But-2-en-2-yl)-1H-indene derivatives using FeCl₃ catalysis?
FeCl₃-catalyzed synthesis of trifluoromethylated indene derivatives involves propargylic alcohols and aromatic substrates (e.g., mesitylene) in hexafluoroisopropanol (HFIP) at elevated temperatures (60–80°C). Key factors affecting yield (up to 96%) include substrate stoichiometry, reaction time (12–24 hours), and post-reaction purification via silica gel chromatography. NMR (¹H, ¹³C, ¹⁹F) and HRMS are critical for confirming structural integrity .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential for distinguishing regioisomers and confirming substituent positions. For example, in 3-mesityl derivatives, mesityl protons appear as singlets (~6.8 ppm), while indene backbone protons show distinct splitting patterns. Fluorine NMR (δ ~ -60 ppm) helps verify trifluoromethyl group incorporation .
Q. What purification methods ensure high-purity indene derivatives post-synthesis?
Silica gel column chromatography with gradient elution (hexane/ethyl acetate) effectively separates indene products from byproducts. Purity (>90%) is validated via HRMS and elemental analysis (±0.4% tolerance) .
Advanced Research Questions
Q. What mechanistic insights explain the role of FeCl₃ in cyclization reactions of propargylic alcohols?
FeCl₃ acts as a Lewis acid, facilitating propargyl cation formation and subsequent Friedel-Crafts alkylation. Computational studies suggest a stepwise pathway: (1) substrate activation via Fe³⁺ coordination, (2) cyclization via carbocation intermediates, and (3) rearomatization. Competing pathways (e.g., allene formation) are minimized by HFIP’s stabilizing effects .
Q. How do palladium-catalyzed cross-coupling reactions expand the functionalization of this compound?
Palladium catalysts enable Suzuki-Miyaura couplings for aryl/heteroaryl group introduction. For example, (E)-1-[(4-chlorophenyl)(phenyl)methylene]-2-(trifluoromethyl)-1H-indene (51% yield) is synthesized via tandem carbocyclization–coupling. Key parameters include ligand selection (e.g., phosphines) and base (K₂CO₃) to suppress β-hydride elimination .
Q. What challenges arise in analyzing decomposition products of this compound during catalytic gasification?
Lab-scale steam reforming studies reveal indene decomposition into lighter hydrocarbons (e.g., benzene, ethylene). Challenges include differentiating primary (direct decomposition) and secondary (coke formation) products. TD-GC×GC–TOF-MS with ANN analysis identifies discriminatory compounds (e.g., 1H-indene derivatives) but requires HRMS for unambiguous identification .
Q. How do electronic effects of substituents influence the reactivity of indene derivatives in Diels-Alder reactions?
Electron-withdrawing groups (e.g., trifluoromethyl) enhance dienophile activity by lowering LUMO energy. For example, trifluoromethylated indenes exhibit faster cycloaddition rates with electron-rich dienes compared to non-fluorinated analogs. Steric effects from bulky substituents (e.g., mesityl) can hinder regioselectivity .
Q. What analytical strategies differentiate this compound from its structural analogs in plant extracts?
GC-MS with retention index matching and HRMS fragmentation patterns (e.g., m/z 220.30894 for C₁₇H₁₆) distinguishes indene derivatives from co-eluting terpenes. In Sauropus androgynus extracts, 1H-indene is identified via characteristic ions (m/z 378 [M⁺]) and quantified via calibration curves .
Q. Why do alternative Lewis acids (e.g., AlCl₃) underperform compared to FeCl₃ in indene synthesis?
AlCl₃ promotes excessive substrate polymerization due to stronger acidity, reducing yields. FeCl₃’s moderate Lewis acidity and compatibility with HFIP (a weak Brønsted acid) balance reactivity and selectivity. Catalyst recycling studies show FeCl₃ retains >80% activity after three cycles .
Q. How does thermal stability impact the application of this compound in high-temperature processes?
Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C, making it suitable for gasification (≤800°C). However, prolonged heating above 300°C induces coke formation. In-bed catalytic materials (e.g., olivine) mitigate decomposition by promoting steam reforming pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
